6-(Aminomethyl)pyridin-2-amine dihydrochloride
Overview
Description
6-(Aminomethyl)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C6H10Cl2N3. It is a derivative of pyridine, featuring an aminomethyl group at the 6-position and an amine group at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
6-(Aminomethyl)pyridin-2-amine dihydrochloride is utilized in a wide range of scientific research applications, including:
Chemistry: As a precursor for the synthesis of complex ligands and coordination compounds.
Biology: In the study of enzyme mechanisms and as a building block for bioactive molecules.
Medicine: Potential use in drug development and as a pharmacological tool.
Industry: Used in the synthesis of materials and as a catalyst in various chemical processes.
Mechanism of Action
Target of Action
Similar compounds have been known to act as chelating ligands for the synthesis of complexes such as zinc picolylamine complex and cu (ii) picolylamine complex .
Biochemical Pathways
The biochemical pathways affected by 6-(Aminomethyl)pyridin-2-amine dihydrochloride are currently unknown . More studies are required to summarize the affected pathways and their downstream effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)pyridin-2-amine dihydrochloride typically involves the hydrogenation of 2-cyano pyridine. The reaction is carried out under hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-(Aminomethyl)pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of 6-(Aminomethyl)pyridin-2-amine.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the dihydrochloride salt form.
4-(Aminomethyl)pyridine: Aminomethyl group at the 4-position instead of the 6-position.
2-Picolylamine:
Uniqueness
6-(Aminomethyl)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability in aqueous solutions. This makes it particularly useful in various chemical and biological applications where solubility and stability are crucial .
Properties
IUPAC Name |
6-(aminomethyl)pyridin-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c7-4-5-2-1-3-6(8)9-5;;/h1-3H,4,7H2,(H2,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZLMEHHSARXBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1881329-18-5 | |
Record name | 6-(aminomethyl)pyridin-2-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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